molecular formula C20H14N2O10S3 B1203021 3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid CAS No. 642-59-1

3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid

Cat. No. B1203021
CAS RN: 642-59-1
M. Wt: 538.5 g/mol
InChI Key: IRPXADUBAQAOKL-UHFFFAOYSA-N
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Description

A sulfonic acid-based naphthylazo dye used as a coloring agent for foodstuffs and medicines and as a dye and chemical indicator. It was banned by the FDA in 1976 for use in foods, drugs, and cosmetics. (From Merck Index, 11th ed)

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Azo Dyes : A study by Thomas and Adegoke (2022) discussed the synthesis of tetracyclic mono azo dyes related to 3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid. These dyes demonstrated solvatochromic behavior and potential applications as solvatochromic probes, food, and drug color additives (Thomas & Adegoke, 2022).

Chemical Analysis and Detection

  • Boron Determination : Aznárez and Mir (1985) synthesized derivatives of this compound for the spectrophotometric determination of boron in natural waters and vegetable matter, showing its usefulness in analytical chemistry (Aznárez & Mir, 1985).

Environmental and Industrial Applications

  • Hydrolysis in Industrial Effluents : A study on the hydrolysis of similar naphthalene sulphonic acids in industrial effluents was conducted by Rossinelli, Thies, and Richarz (2007), highlighting the relevance of these compounds in industrial waste management (Rossinelli, Thies, & Richarz, 2007).
  • Adsorption Potentiometry in Food Analysis : Xiao and Jin (1993) developed a method for determining trace copper in food using a complex of a similar azo compound, demonstrating its potential in food safety analysis (Xiao & Jin, 1993).

properties

CAS RN

642-59-1

Product Name

3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid

Molecular Formula

C20H14N2O10S3

Molecular Weight

538.5 g/mol

IUPAC Name

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

IRPXADUBAQAOKL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Other CAS RN

642-59-1

synonyms

Acid Red 27
Amaranth Dye
AR27 Compound
Azorubin S
C.I. Acid Red 27
C.I. Food Red 9
Compound, AR27
FD and C Red No. 2
Red Dye No. 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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